Cas no 2624108-40-1 ((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride 化学的及び物理的性質
名前と識別子
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- Z4931210131
- [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
- (3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
- (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride
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- MDL: MFCD33550836
- インチ: 1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1
- InChIKey: JWUPNCQPYQMKPU-FYZOBXCZSA-N
- ほほえんだ: Cl.S(C[C@H]1CNCCC1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 217.0339557 g/mol
- どういたいしつりょう: 217.0339557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 217.69
- トポロジー分子極性表面積: 54.6
(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27750777-5g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95% | 5g |
$5345.0 | 2023-08-31 | |
Enamine | EN300-27750777-0.05g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95.0% | 0.05g |
$490.0 | 2025-03-19 | |
Enamine | EN300-27750777-10.0g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 | |
Enamine | EN300-27750777-2.5g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
Enamine | EN300-27750777-1.0g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
Enamine | EN300-27750777-0.25g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95.0% | 0.25g |
$913.0 | 2025-03-19 | |
1PlusChem | 1P028461-10g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95% | 10g |
$9860.00 | 2023-12-18 | |
Aaron | AR0284ED-5g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95% | 5g |
$7375.00 | 2025-02-15 | |
Aaron | AR0284ED-100mg |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95% | 100mg |
$904.00 | 2025-02-15 | |
Aaron | AR0284ED-2.5g |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |
2624108-40-1 | 95% | 2.5g |
$4991.00 | 2025-02-15 |
(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wei Chen Nanoscale, 2015,7, 6957-6990
(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochlorideに関する追加情報
Introduction to (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride (CAS No. 2624108-40-1)
(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride (CAS No. 2624108-40-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl fluoride group attached to the piperidine ring. The presence of the hydrochloride salt form further enhances its solubility and stability, making it an attractive candidate for various pharmaceutical applications.
The (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride has been extensively studied for its potential as a prodrug or intermediate in the synthesis of more complex molecules. The sulfonyl fluoride functional group is known for its reactivity and can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. This reactivity makes it a valuable building block in the development of novel drugs and therapeutic agents.
Recent research has highlighted the importance of (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride in the context of drug discovery and development. A study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs). The researchers found that the compound's unique structure allowed for the efficient synthesis of SSRIs with improved pharmacokinetic properties, demonstrating its potential in treating mood disorders such as depression and anxiety.
Another area where (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride has shown promise is in the development of antiviral agents. A team of scientists at the University of California, San Francisco, reported in a 2022 paper that this compound can be used to synthesize inhibitors of viral proteases, which are crucial for viral replication. The study demonstrated that these inhibitors effectively reduced viral load in cell cultures, suggesting their potential as antiviral drugs.
In addition to its applications in drug synthesis, (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride has also been investigated for its role in chemical biology. Researchers at Harvard University have utilized this compound to study protein-protein interactions and post-translational modifications. The sulfonyl fluoride group can form covalent bonds with specific amino acid residues, allowing for the selective labeling and detection of target proteins. This approach has been instrumental in understanding complex biological pathways and identifying potential therapeutic targets.
The safety profile of (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride is another critical aspect that has been thoroughly evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility, making it suitable for use in various pharmaceutical formulations. However, as with any chemical compound, appropriate handling and storage protocols should be followed to ensure safety.
In conclusion, (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride (CAS No. 2624108-40-1) is a versatile and promising compound with a wide range of applications in medicinal chemistry and chemical biology. Its unique structural features and reactivity make it an invaluable tool for researchers and pharmaceutical companies alike. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in the development of innovative drugs and therapeutic strategies.
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